molecular formula C26H29NO3S B15096003 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

Cat. No.: B15096003
M. Wt: 435.6 g/mol
InChI Key: XSUBATUFLLSDCS-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide is a benzamide derivative featuring a para-substituted tert-butyl group on the aromatic ring. The molecule includes two distinct N-substituents: a sulfone-containing tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) group and a naphthalen-1-ylmethyl moiety.

Properties

Molecular Formula

C26H29NO3S

Molecular Weight

435.6 g/mol

IUPAC Name

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C26H29NO3S/c1-26(2,3)22-13-11-20(12-14-22)25(28)27(23-15-16-31(29,30)18-23)17-21-9-6-8-19-7-4-5-10-24(19)21/h4-14,23H,15-18H2,1-3H3

InChI Key

XSUBATUFLLSDCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and ongoing research.

Chemical Structure and Properties

The compound features several key functional groups:

  • Benzamide Core : Facilitates binding to various biological targets.
  • Dioxidotetrahydrothiophenyl Moiety : May enhance redox activity and interact with enzymes or receptors.
  • Tert-butyl Group : Contributes to steric and electronic properties, potentially influencing reactivity.
PropertyValue
Molecular FormulaC25H33N2O3S
Molecular Weight427.6 g/mol
CAS Number[Pending]

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could alter metabolic pathways relevant to disease processes.
  • Receptor Modulation : Potential interactions with various receptors could lead to changes in cellular signaling pathways.

Case Studies and Research Findings

Research into the biological activity of this compound is still in its early stages. However, several studies have highlighted its potential:

  • Anticancer Activity : In vitro studies have indicated that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. The dioxidotetrahydrothiophenyl group may play a role in inducing apoptosis in tumor cells.
  • Antimicrobial Properties : Preliminary data suggest that the compound may possess antimicrobial activity against specific pathogens, possibly through inhibition of bacterial enzymes.
  • Neuroprotective Effects : Some analogs have shown promise in neuroprotection, potentially by modulating oxidative stress pathways.

Ongoing Research

Current investigations are focused on:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with enzymes and receptors.
  • Therapeutic Potential : Evaluating efficacy in animal models for diseases such as cancer and neurodegenerative disorders.

Comparison with Similar Compounds

Key Structural Differences:

Property Target Compound Butoxy Analog ()
Para-substituent tert-butyl (C(CH₃)₃) butoxy (OCH₂CH₂CH₂CH₃)
Molecular Formula C₂₆H₂₉NO₃S C₂₆H₂₉NO₄S
Molecular Weight (g/mol) 435.07 451.07
Hydrophobicity High (logP ~5.2, estimated) Moderate (logP ~4.0, estimated)

Impact of Substituents:

  • butoxy : Introduces an ether linkage, increasing polarity and flexibility, which may favor solubility and metabolic stability .

Functional Group Variations

Comparison with 3-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide ():

This analog replaces the tert-butyl and naphthalen-1-ylmethyl groups with an amino substituent. The absence of bulky groups reduces steric hindrance, likely altering target engagement and solubility. For example:

  • The simpler structure may reduce synthetic complexity but limit lipophilicity-driven bioavailability.

Broader Structural Class: Benzamide Derivatives

Benzamides are a well-studied class in drug discovery. For instance, N,N',N,N'-Tetramethyl-N-(naphthalen-1-ylmethyl)but-2-en-1-amine () shares the naphthalenylmethyl group but lacks the sulfone and benzamide moieties. This highlights the diversity in pharmacological profiles achievable through modular substitutions.

Research Implications and Limitations

While the provided evidence lacks experimental data (e.g., binding affinities, solubility measurements), structural comparisons suggest:

Target Selectivity : The tert-butyl group may confer selectivity for hydrophobic binding pockets, as seen in kinase inhibitors .

Metabolic Stability : The sulfone group (common across analogs) could resist oxidative metabolism, prolonging half-life .

Limitations :

  • No direct pharmacological or crystallographic data (e.g., SHELX-refined structures, ) are available for the target compound.

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